Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate involves multiple steps. One common method includes the esterification of p-nitrobenzoic acid to its ethyl ester, followed by nitro reduction to form p-aminobenzoic acid ethyl ester .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis techniques, which optimize reaction times and sequences to achieve high conversion and selectivity . These methods are designed to enhance productivity and ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds to form thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiosulfate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving thiol and disulfide exchange.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting thiol-disulfide balance.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its ability to participate in thiol-disulfide exchange reactions. This property allows it to modulate the redox state of biological molecules, potentially affecting various biochemical pathways. The molecular targets and pathways involved include enzymes and proteins that rely on thiol-disulfide balance for their activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-, ethyl ester: Similar in structure but lacks the mercaptoethyl and thiosulfate groups.
Benzoic acid, 3-amino-, ethyl ester: Another similar compound with different substitution patterns.
Uniqueness
What sets Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate apart is its unique combination of ester and thiosulfate functional groups.
Properties
CAS No. |
23563-78-2 |
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Molecular Formula |
C14H22N2O5S2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-ethoxycarbonyl-4-[3-(2-sulfosulfanylethylamino)propylamino]benzene |
InChI |
InChI=1S/C14H22N2O5S2/c1-2-21-14(17)12-4-6-13(7-5-12)16-9-3-8-15-10-11-22-23(18,19)20/h4-7,15-16H,2-3,8-11H2,1H3,(H,18,19,20) |
InChI Key |
UAAJQWHHGULTSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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